Aspergilloxide

Description

Significance of Fungal Sesterterpenoids in Chemical Biology Research

Sesterterpenoids, which are composed of 25 carbon atoms, represent a relatively rare class of terpenoids. smolecule.comacs.org Fungi, alongside marine sponges, are primary sources of these structurally diverse and complex compounds. sci-hub.se The chemical space covered by sesterterpenoids is vast, encompassing a multitude of skeletal architectures and substitution patterns. rsc.org This structural diversity is a key driver of research, as it often correlates with a wide array of biological and pharmacological properties. rsc.org

Fungal sesterterpenoids have demonstrated a range of significant bioactivities, including cytotoxic, antimicrobial, and anti-inflammatory effects. sci-hub.seresearchgate.net This has made them a focal point in the search for new therapeutic agents and tools for chemical biology. smolecule.comrsc.org The intricate three-dimensional structures and varied oxidation patterns of these molecules make them fascinating subjects for synthetic and biosynthetic studies. rsc.org

Historical Context and Initial Discovery of Aspergilloxide

This compound was first isolated from the cultured extract of a marine-derived fungus, identified as a member of the genus Aspergillus, strain CNM-713. acs.orgacs.org This discovery, reported in 2002, marked the identification of a new sesterterpene epoxide-diol. acs.orgacs.org The producing fungus was collected during an expedition to the Bahamas Islands in 1989. acs.org

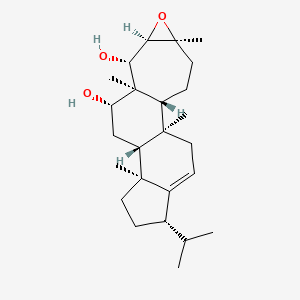

The structure of this compound was determined through extensive analysis of nuclear magnetic resonance (NMR) data and by chemical methods. acs.orgacs.org Its molecular formula was established as C₂₅H₄₀O₃. jst.go.jp The initial report highlighted that this compound possessed a novel tetracyclic carbon skeleton that had not been previously described among the sesterterpenoids. sci-hub.seacs.org This unique framework was proposed to be named "asperane" to define this new carbon skeleton. acs.orgacs.org

Classification and Structural Features of this compound within Asperane-type Sesterterpenoids

This compound is classified as an asperane-type sesterterpenoid, a group characterized by a distinctive hydroxylated 7/6/6/5 tetracyclic ring system. sci-hub.sersc.org This classification is based on the novel carbon framework first identified in this compound. acs.orgacs.org The structure of this compound is that of a tetracarbocyclic epoxy-diol. acs.orgacs.org

Key structural features of this compound include a trisubstituted epoxide ring and an isopropyl-substituted D ring. acs.orgacs.org The isopropyl-substituted D ring shows similarity to that of stellatic acid, a tricyclic sesterterpenoid from the terrestrial fungus Aspergillus stellatus. acs.orgacs.org The absolute stereochemistry of this compound was determined using the modified Mosher method. acs.orgacs.org Following the discovery of this compound, other asperane-type sesterterpenoids, such as asperunguisins A–F, have been isolated from other Aspergillus species, further defining this chemical class. sci-hub.sersc.org

Structure

3D Structure

Properties

Molecular Formula |

C25H40O3 |

|---|---|

Molecular Weight |

388.6 g/mol |

IUPAC Name |

(1S,2R,5S,7R,8S,9S,10S,12R,13S,16S)-1,5,9,13-tetramethyl-16-propan-2-yl-6-oxapentacyclo[10.7.0.02,9.05,7.013,17]nonadec-17-ene-8,10-diol |

InChI |

InChI=1S/C25H40O3/c1-14(2)15-7-10-22(3)16(15)8-11-23(4)17-9-12-24(5)21(28-24)20(27)25(17,6)19(26)13-18(22)23/h8,14-15,17-21,26-27H,7,9-13H2,1-6H3/t15-,17+,18-,19-,20+,21+,22+,23+,24-,25-/m0/s1 |

InChI Key |

SVQDXKZHXRDFNG-VHTKSKENSA-N |

Isomeric SMILES |

CC(C)[C@@H]1CC[C@@]2(C1=CC[C@]3([C@H]2C[C@@H]([C@@]4([C@@H]3CC[C@]5([C@@H]([C@H]4O)O5)C)C)O)C)C |

Canonical SMILES |

CC(C)C1CCC2(C1=CCC3(C2CC(C4(C3CCC5(C(C4O)O5)C)C)O)C)C |

Synonyms |

aspergilloxide |

Origin of Product |

United States |

Isolation and Dereplication Methodologies for Aspergilloxide

Fungal Sources and Strain Identification in Aspergilloxide Production

This compound has been identified as a secondary metabolite produced by specific fungi belonging to the genus Aspergillus. This genus is ubiquitous, found in diverse environments from soil to marine ecosystems, and is a rich source of novel bioactive compounds. oregonstate.educlevelandclinic.orgmayoclinic.org

The initial discovery of this compound was from a marine-derived fungal strain, CNM-713, which was identified as an undescribed species of Aspergillus. exlibrisgroup.comacs.org This strain was collected during an expedition to the Bahamas Islands in 1989. acs.org The identification of the fungus was based on its morphological characteristics. acs.org

Subsequent studies have also isolated this compound from other Aspergillus species. Notably, it was isolated from the endolichenic fungus Aspergillus unguis, a species known for producing a variety of sesterterpenoids. acs.orgnih.gov Endolichenic fungi reside within the tissues of lichens, and their unique metabolic outputs are a subject of ongoing research. The species A. unguis is found in both terrestrial soils and marine organisms like sponges and jellyfish. nih.govresearchgate.net

The table below summarizes the known fungal sources of this compound.

| Fungal Strain | Source Type | Identification Method | Reference |

| Aspergillus sp. (strain CNM-713) | Marine-derived | Morphological features | exlibrisgroup.comacs.org |

| Aspergillus unguis | Endolichenic | Not specified | acs.org |

Cultivation Strategies for this compound-Producing Fungi

The production of this compound requires specific laboratory cultivation conditions that facilitate the growth of the source fungus and the expression of its secondary metabolic pathways. The strategies employed vary depending on the fungal strain and the desired scale of production.

For the marine-derived Aspergillus sp. strain CNM-713, a static liquid culture method was used. acs.org The fungus was grown in 2.8-L Fernbach flasks, each containing one liter of a seawater-based marine nutrient medium. This approach highlights the importance of mimicking the natural environment of the marine-derived fungus to stimulate metabolite production. After a 25-day incubation period at 25°C, the mycelium and broth were harvested for extraction. acs.org

In studies involving Aspergillus unguis and other Aspergillus species, solid-state fermentation has also been utilized. researchgate.net This technique involves growing the fungus on a solid substrate, such as rice medium. Solid-state fermentation can sometimes induce the production of different secondary metabolites compared to submerged cultures. uliege.be The choice between submerged and solid-state fermentation is a critical factor, as it influences fungal morphology and, consequently, metabolite profiles. uliege.be

Key cultivation parameters for this compound production are detailed in the following table.

| Parameter | Aspergillus sp. (CNM-713) | General Aspergillus Cultivation |

| Culture Type | Static liquid culture | Submerged or Solid-State Fermentation |

| Medium | Seawater-based: 2g yeast extract, 2g bactopeptone, 4g mannitol (B672) per 1L seawater | Potato Dextrose Broth (PDB), Czapek-Dox Broth (CDB), Rice Medium |

| Vessel | 2.8-L Fernbach flasks | Flasks, Bioreactors |

| Temperature | 25 °C | Typically 25-30 °C |

| Incubation Time | 25 days | Varies (e.g., 7-25 days) |

| Agitation | None (static) | Shaking or static, depending on method |

Advanced Extraction Techniques for this compound and Related Metabolites

Following cultivation, the next critical step is the extraction of this compound from the fungal biomass and culture medium. The primary goal is to efficiently recover the target compound while minimizing the co-extraction of impurities.

In the initial isolation of this compound from Aspergillus sp. CNM-713, a comprehensive liquid-liquid extraction was performed. acs.org The entire culture, including both the mycelium and the broth, was extracted with ethyl acetate (B1210297) (EtOAc). acs.org This solvent is widely used for extracting moderately polar secondary metabolites from fungal cultures. After the extraction, the solvent was removed under vacuum to yield a crude extract containing a mixture of fungal metabolites. acs.org

For filamentous fungi like Aspergillus, breaking the rigid cell wall is often necessary to release intracellular metabolites. While the CNM-713 protocol involved direct extraction of the whole culture, other methods for fungal metabolite extraction often begin with mechanical disruption of the fungal cells. nih.gov Techniques such as grinding the mycelium in a mortar and pestle after freeze-drying or using glass beads with vortexing can enhance the efficiency of solvent extraction. nih.govresearchgate.net The choice of extraction method depends on the location of the target metabolite (intracellular vs. extracellular). amazonaws.com

| Technique | Description | Application for Aspergillus Metabolites |

| Solvent Extraction | The entire culture (mycelium and broth) of Aspergillus sp. CNM-713 was extracted with ethyl acetate to recover this compound. acs.org | This is a standard and effective method for a broad range of fungal secondary metabolites. |

| Cell Disruption | Methods like freeze-drying followed by grinding are used to break fungal cell walls, improving access to intracellular compounds. nih.govamazonaws.com | Crucial for efficiently extracting metabolites that are not secreted into the culture medium. |

| Solid-Phase Extraction (SPE) | Often used as a cleanup step after initial solvent extraction to remove interfering substances and concentrate the target analyte before chromatographic separation. | While not explicitly detailed for this compound, it is a common technique in natural product isolation. |

Chromatographic Separation Protocols for this compound Purification

Chromatography is an indispensable tool for purifying individual compounds from a complex crude extract. kemtrak.com The isolation of this compound involves a multi-step chromatographic sequence designed to separate it from other metabolites based on differences in physicochemical properties like polarity, size, and adsorption characteristics. creative-proteomics.com

The purification protocol for this compound from the crude extract of Aspergillus sp. CNM-713 involved three distinct chromatographic steps:

Reversed-Phase Flash Chromatography : The crude extract was first subjected to flash chromatography on a C-18 silica (B1680970) gel column. acs.org This technique separates compounds based on their hydrophobicity. A gradient elution from 100% water to 100% methanol (B129727) was used, which progressively elutes compounds of increasing non-polarity. acs.org

Size-Exclusion Chromatography : Fractions containing the target compound were then further purified using a Sephadex LH-20 column. acs.org This method, also known as gel filtration chromatography, separates molecules based on their size. The eluent used was a 3:1:1 mixture of isooctane, toluene, and methanol. acs.org

Normal-Phase High-Performance Liquid Chromatography (HPLC) : The final purification was achieved by normal-phase HPLC on a silica gel column. acs.org This step separates compounds based on their polarity, with less polar compounds eluting first. An isocratic mobile phase of isooctane/ethyl acetate (6:4) was used to yield pure this compound as an amorphous white powder. acs.org The final yield was reported as 4.0 mg/L of culture. acs.org

The table below outlines the chromatographic workflow for this compound purification.

| Chromatographic Technique | Stationary Phase | Mobile Phase / Eluent | Purpose |

| Reversed-Phase Flash Chromatography | C-18 Silica | Gradient: 100% H₂O to 100% MeOH | Initial fractionation based on hydrophobicity |

| Size-Exclusion Chromatography | Sephadex LH-20 | Isooctane/Toluene/MeOH (3:1:1) | Separation based on molecular size |

| Normal-Phase HPLC | Silica Gel (60 Å) | Isooctane/EtOAc (6:4) | Final purification based on polarity |

Dereplication Strategies in Natural Product Discovery of this compound

Dereplication is a crucial process in modern natural product discovery. It involves the rapid identification of known compounds in an extract at an early stage to avoid the time-consuming and costly process of re-isolating previously characterized substances. nih.gov For a compound like this compound, which belongs to the well-studied sesterterpenoid class, dereplication is essential.

Modern dereplication strategies often employ a combination of liquid chromatography-mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing the mass spectral data (molecular weight and fragmentation patterns) and NMR spectra of compounds in a crude or partially purified extract against comprehensive databases, researchers can quickly identify known molecules. researchgate.net

In the context of fungi like Aspergillus unguis, which produce this compound, metabolomics-based dereplication methods are considered highly valuable. nih.govresearchgate.net These approaches analyze the complete metabolic profile of an extract and use computational tools to match spectral data against known compounds. The structure of this compound itself was determined through extensive NMR data interpretation and high-resolution mass spectrometry (HRMS), the same tools used for dereplication. exlibrisgroup.comacs.org The availability of its spectral data in databases now facilitates its rapid identification in future studies of Aspergillus metabolites.

Structural Elucidation and Advanced Characterization of Aspergilloxide

Spectroscopic Analysis for Aspergilloxide Structure Determinationnih.govresearchgate.netrsc.org

Spectroscopic analysis was fundamental to the initial characterization and eventual structural elucidation of this compound. nih.gov A synergistic approach, combining Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), provided the foundational data to piece together its complex framework. nih.govacs.org

One-dimensional (1D) and two-dimensional (2D) NMR experiments were instrumental in defining the carbon skeleton and proton environments of this compound. acs.org The ¹³C NMR spectrum revealed the presence of 25 carbon atoms, a key indicator of its classification as a sesterterpenoid. acs.org DEPT (Distortionless Enhancement by Polarization Transfer) spectral data further specified the carbon types, identifying six methyl groups, six methylene (B1212753) carbons, seven methine carbons, and four quaternary sp³ carbons. acs.org

Key observations from the ¹H NMR spectrum included signals for three methine protons at δ 3.78 (dd, 4.5, 11.4), δ 3.51 (d, 6.0), and δ 2.80 (d, 6.0), which are characteristic of protons attached to carbons bearing hydroxyl and epoxide functionalities. acs.org The presence of two broad, D₂O exchangeable hydroxyl protons confirmed the existence of two hydroxyl groups. acs.org Analysis of chemical shift data, particularly the signals at ¹H δ 2.80 (d, 6.0) and ¹³C δ 60.4 and δ 67.4, pointed to a trisubstituted epoxide ring. acs.org

Interactive Table: Key NMR Data for this compound

| Nucleus | Chemical Shift (δ) | Multiplicity / Coupling Constants (J in Hz) | Assignment |

| ¹³C | 60.4 | Quaternary epoxide carbon | |

| ¹³C | 67.4 | Methine epoxide carbon | |

| ¹³C | 76.9 | Hydroxylated methine carbon | |

| ¹³C | 84.2 | Hydroxylated methine carbon | |

| ¹H | 2.80 | d, 6.0 | Epoxide proton |

| ¹H | 3.51 | d, 6.0 | Hydroxylated methine proton |

| ¹H | 3.78 | dd, 4.5, 11.4 | Hydroxylated methine proton |

| ¹H | 4.68 | br s | Hydroxyl proton (D₂O exchangeable) |

| ¹H | 3.97 | br s | Hydroxyl proton (D₂O exchangeable) |

Note: Data derived from initial structural elucidation studies. acs.org

HRESIMS was employed to determine the precise molecular formula of this compound. This technique provided the exact mass of the molecule, which, in conjunction with NMR data, confirmed its elemental composition. nih.govacs.org The molecular formula was established as C₂₅H₄₀O₃. acs.orgsci-hub.se This information was crucial for calculating the degrees of unsaturation, which, combined with the identification of two olefinic carbons from NMR, indicated a tetracarbocyclic structure containing an epoxide. acs.org

Chiroptical Methods for Stereochemical Assignment of this compound (e.g., ECD Calculations)nih.gov

While the initial report on this compound utilized the modified Mosher method for assigning its absolute stereochemistry, subsequent studies on analogous asperane-type sesterterpenoids have heavily relied on chiroptical methods, particularly Electronic Circular Dichroism (ECD) calculations. nih.govacs.org For related compounds isolated alongside this compound, such as the asperunguisins, the experimental ECD spectra were compared with spectra predicted by time-dependent density functional theory (TD-DFT) calculations. acs.orgsci-hub.seresearchgate.net This computational approach allows for the unambiguous assignment of the absolute configuration of the complex stereocenters within the molecule. researchgate.netrsc.orgugr.es

X-ray Crystallography in this compound Structure Confirmationnih.gov

While a specific X-ray crystal structure for this compound itself is not detailed in the primary literature, the structures of co-isolated, closely related analogues like asperunguisin C have been unequivocally confirmed by single-crystal X-ray diffraction analysis. nih.govacs.orgsci-hub.se This technique provides a definitive three-dimensional model of the molecule, confirming the connectivity and stereochemistry that were initially proposed through spectroscopic methods. rsc.orgresearchgate.netresearchgate.netnih.gov The successful crystallization and X-ray analysis of these analogues lend strong support to the structural assignment of the entire class of compounds, including this compound. sci-hub.seresearchgate.net

Identification of Unique Hydroxylated Tetracyclic Systems in Aspergilloxidenih.govnih.gov

This compound was the first discovered member of the asperane-type sesterterpenoids. sci-hub.senih.gov This class of compounds is distinguished by a rare and unique hydroxylated 7/6/6/5 tetracyclic carbon skeleton. nih.govacs.orgsci-hub.semdpi.com The structure consists of a seven-membered ring fused to two six-membered rings and a five-membered ring. sci-hub.se The elucidation of this novel framework expanded the known architectural diversity of the sesterterpenoid class of natural products. acs.orgnih.gov

Chemical Synthesis Approaches to Aspergilloxide and Its Core Structures

Strategies for Polyhydroxylated Terpenoid Synthesis Relevant to Aspergilloxide

The synthesis of polyhydroxylated terpenoids, a class to which this compound belongs, requires robust and selective methods for the introduction of hydroxyl groups and the construction of complex carbocyclic systems. A key challenge lies in controlling the regio- and stereochemistry during the carbon-carbon bond-forming and oxidation steps.

A prominent strategy that has been successfully applied to the synthesis of the core structure of this compound involves a bioinspired approach mimicking the cyclization of polyprenyl precursors in nature. acs.org This often involves the use of radical cyclizations, which can proceed under mild conditions and offer a high degree of stereochemical control. researchgate.netsemanticscholar.org One powerful method utilizes titanocene(III) complexes to initiate the cyclization of acyclic epoxypolyenes. acs.orgmdpi.com This approach is particularly advantageous as it allows for the formation of multiple rings in a single step with predictable stereochemistry. acs.org

Furthermore, strategies for the synthesis of these complex molecules often begin with commercially available polyene precursors, such as geraniol (B1671447) or farnesol. semanticscholar.orgugr.es These starting materials are then elaborated through a sequence of reactions, including selective epoxidations and metal-catalyzed coupling reactions, to generate the necessary acyclic precursor for the key cyclization step. mdpi.com For instance, a "head-to-tail" Barbier-type addition of prenyl chlorides to α,β-unsaturated aldehydes, mediated by titanocene(III), has been shown to be an effective method for introducing hydroxyl groups at desired positions in the acyclic precursor. acs.org This method avoids the need for extensive use of protecting groups, leading to more concise and efficient synthetic routes. researchgate.net

Metabolic engineering and synthetic biology also present emerging strategies for the production of terpenoids. exlibrisgroup.com By engineering the biosynthetic pathways in microorganisms like yeast, it may be possible to produce complex terpenoids and their hydroxylated derivatives. exlibrisgroup.comnih.gov

Titanocene(III)-Mediated Radical Cyclization in this compound Synthesis

The use of titanocene(III)-mediated radical cyclization has been a cornerstone in the synthetic efforts towards this compound. ugr.esrsc.org This methodology has been specifically applied to construct the C-D ring system of this compound. acs.orgresearchgate.net The active species, typically titanocene(III) chloride (Cp₂TiCl), is generated in situ by the reduction of titanocene (B72419) dichloride (Cp₂TiCl₂) with a reducing agent like zinc or manganese powder. semanticscholar.org

The key step in this process is the homolytic opening of an epoxide ring in a carefully designed acyclic polyene precursor by the titanocene(III) reagent. semanticscholar.orgnih.gov This generates a tertiary carbon-centered radical, which then initiates a cascade of intramolecular cyclizations onto the neighboring double bonds. semanticscholar.org The reaction is terminated in a reductive manner, often yielding a specific endocyclic or exocyclic double bond with high regioselectivity. researchgate.net This bioinspired radical cyclization has proven to be highly effective in constructing complex polycyclic terpenoid skeletons. researchgate.netacs.org

In the context of this compound, a model compound of the C-D rings has been successfully synthesized using this approach. acs.orgresearchgate.net The synthesis started from commercially available materials and utilized a titanocene(III)-catalyzed Barbier-type reaction to build the acyclic precursor, followed by the key titanocene(III)-mediated bioinspired radical cyclization to form the bicyclic core. acs.orgresearchgate.net This strategy highlights the power of titanocene(III) chemistry to mediate complex transformations and provide access to the intricate architecture of sesterterpenoids like this compound. mdpi.com

Table 1: Key Titanocene(III)-Mediated Reactions in Terpenoid Synthesis

| Reaction Type | Reagent/Catalyst | Function | Relevance to this compound |

| Radical Epoxide Opening | Cp₂TiCl | Initiates radical formation for cyclization | Key step in forming the polycyclic core |

| Bioinspired Radical Cyclization | Cp₂TiCl | Forms multiple C-C bonds and rings in one step | Synthesis of the C-D ring system |

| Barbier-Type Addition | Cp₂TiCl | Forms C-C bonds and introduces hydroxyl groups | Construction of the acyclic precursor |

Stereoselective and Regioselective Synthesis of this compound Moieties

Controlling stereochemistry and regiochemistry is paramount in the synthesis of a complex molecule like this compound. mdpi.com The titanocene(III)-mediated radical cyclization approach has demonstrated excellent levels of both stereo- and regioselectivity in the synthesis of this compound's core structure. researchgate.netresearchgate.net

Stereoselectivity: The formation of the multiple stereocenters in the this compound framework is controlled during the radical cyclization cascade. The reaction proceeds through chair-like transition states, which leads to the formation of trans-fused ring systems with high diastereoselectivity. semanticscholar.org This allows for the precise construction of the desired three-dimensional architecture of the molecule. acs.org For example, the cyclization of specific epoxy geranyl nicotinates using Cp₂TiCl can yield cyclohexenol (B1201834) moieties with excellent stereocontrol. semanticscholar.org

Regioselectivity: The regioselectivity of the initial epoxide opening and the final termination step of the cyclization are crucial. The titanocene(III) reagent selectively attacks the less sterically hindered carbon of the epoxide, leading to the formation of the more stable tertiary radical. semanticscholar.org Furthermore, the regioselectivity of the double bond placement in the final product can be controlled. While many radical cyclizations lead to exocyclic double bonds, the titanocene(III)-mediated process can be directed to form endocyclic double bonds, as was achieved in the synthesis of the this compound C-D ring model. researchgate.net This level of control is a significant advantage over cationic cyclization processes, which often yield mixtures of regioisomers. researchgate.net

The combination of these selective catalytic reactions, including copper-catalyzed Grignard additions and titanocene(III)-mediated processes, enables the construction of complex terpenoid skeletons with a high degree of precision in just a few steps. mdpi.comresearchgate.net

Development of Synthetic Analogues and Derivatives of this compound

The development of synthetic analogues and derivatives of natural products is a common strategy in medicinal chemistry to improve biological activity, enhance stability, and probe structure-activity relationships (SAR).

In the case of this compound, research has led to the discovery of natural analogues. Six new asperane-type sesterterpenoids, named asperunguisins A-F, were isolated from the endolichenic fungus Aspergillus unguis. researchgate.netsemanticscholar.org These compounds are natural analogues of this compound, sharing the same unique hydroxylated 7/6/6/5 tetracyclic system. researchgate.net

Simple chemical modification of this compound has also been reported. Acetylation of the diol functionality in this compound yields a diacetate derivative. acs.org Interestingly, while this compound itself was found to be inactive in certain cytotoxicity assays, its acetylated derivative showed moderate activity against a human colon carcinoma cell line. This highlights the potential of simple derivatization to modulate the biological properties of the parent molecule.

While extensive synthetic efforts to create a broad library of this compound analogues have not been widely published, the existing work demonstrates the feasibility and importance of such studies. The strategies used for the synthesis of the this compound core could potentially be adapted to produce a variety of analogues for further biological evaluation. researchgate.net The generation of such derivatives is crucial for exploring the SAR and identifying the key structural features responsible for any therapeutic effects. researchgate.net

Microbial Production and Bioprocessing of Aspergilloxide

Fermentation Optimization for Enhanced Aspergilloxide Yield

The biosynthesis of fungal secondary metabolites is profoundly influenced by the conditions of fermentation. Optimizing these parameters is a critical first step toward achieving high yields of a target compound like this compound. This involves a systematic approach to define the ideal nutritional and physical environment for the producing organism.

The composition of the culture medium, particularly the sources of carbon and nitrogen, plays a pivotal role in directing the fungal metabolism towards growth or secondary metabolite production. nih.gov Different Aspergillus species exhibit varied preferences, and the optimal sources must be determined empirically.

For instance, studies on Aspergillus awamori have shown that the choice of carbon source significantly impacts enzyme production, with sucrose (B13894) yielding higher protease activity compared to glucose, fructose, or starch. cabidigitallibrary.org Similarly, organic nitrogen sources like peptone were found to be superior to inorganic sources for protease production. cabidigitallibrary.org In the case of a glycosylceramide produced by an Aspergillus sp., single-factor experiments identified sucrose and yeast extract powder as the optimal carbon and nitrogen sources, respectively. mdpi.comnih.gov Potato Dextrose Broth (PDB) was found to be the optimal basal medium for producing the secondary metabolite physcion (B1677767) from Aspergillus chevalieri. nih.gov The selection of an appropriate basal medium is a crucial starting point, with common choices for fungi including Malt Extract Agar (MEA), PDB, and Czapek-Dox medium. mdpi.comresearchgate.net

Table 1: Effect of Carbon and Nitrogen Sources on Aspergillus Metabolite Production

| Producing Organism | Target Metabolite | Nutrient Source | Observation | Reference |

|---|---|---|---|---|

| Aspergillus awamori (mixed culture) | Protease | Carbon: Sucrose | Yielded highest activity (4.2 U/ml) compared to starch (3.4 U/ml) and glucose (1.4 U/ml). | cabidigitallibrary.org |

| Aspergillus awamori (mixed culture) | Protease | Nitrogen: Peptone | Yielded highest activity (4.8 U/ml) compared to yeast extract (4.5 U/ml) and KNO₃ (2.1 U/ml). | cabidigitallibrary.org |

| Aspergillus sp. | Glycosylceramide AcA | Carbon: Sucrose | Identified as the optimal carbon source through single-factor experiments. | mdpi.comnih.gov |

| Aspergillus sp. | Glycosylceramide AcA | Nitrogen: Yeast Extract | Identified as the optimal nitrogen source through single-factor experiments. | mdpi.comnih.gov |

Role of Physicochemical Parameters (pH, Temperature, Agitation, Incubation Period)

Physicochemical parameters are critical variables that directly affect fungal growth and enzyme activities, thereby controlling the onset and rate of secondary metabolite biosynthesis. nih.gov The optimal conditions are highly specific to the strain and the desired product.

pH: The initial pH of the medium influences the net charge of microbial cells and can significantly impact the production of metabolites. ncsu.edu For the production of physcion by A. chevalieri, the yield gradually increased with pH, reaching a maximum at pH 6.5. nih.gov Similarly, for an Aspergillus sp. producing polygalacturonase, the optimal initial pH was found to be critical for maximizing enzyme activity. wu.ac.th

Temperature: Temperature affects metabolic rates and enzyme stability. In a study on A. chevalieri, the optimal temperature for physcion production was determined to be 28°C. nih.gov For Aspergillus oryzae producing fatty acids, the optimal temperature for achieving the highest content of unsaturated fatty acids was 25°C. researchgate.net

Agitation: Agitation speed influences nutrient mixing and, crucially, the dissolved oxygen concentration in submerged fermentation. nih.gov For physcion production, the highest yield was achieved at an agitation rate of 180 rpm. nih.gov In another study, pectinase (B1165727) production by Aspergillus niger was maximal at 150 rpm, with higher speeds leading to reduced production due to shear stress on the fungal mycelia. nih.gov

Incubation Period: Secondary metabolites are often produced during the stationary phase of growth. The optimal fermentation time must be determined to harvest the product at its peak concentration. For physcion, the optimal incubation period was 11 days in shake flasks, which was reduced to 8 days in a 5-L bioreactor. nih.gov For an antibacterial compound from Aspergillus fumigatus, the highest yield was obtained after 8 days of incubation. ibbj.org

Table 2: Optimized Physicochemical Parameters for Aspergillus Metabolite Production

| Producing Organism | Target Metabolite | Optimal pH | Optimal Temperature | Optimal Agitation | Optimal Incubation | Reference |

|---|---|---|---|---|---|---|

| Aspergillus chevalieri BYST01 | Physcion | 6.6 | 28°C | 177 rpm | 11 days (flask) | nih.gov |

| Aspergillus fumigatus | Antibacterial compounds | 7.0 | Room Temp. | 100 rpm | 8 days | ibbj.org |

| Aspergillus niger HFD5A-1 | Pectinase | 4.5 | 30°C | 150 rpm | 6 days | nih.gov |

| Aspergillus oryzae | Unsaturated Fatty Acids | 6.0 | 25°C | 120 rpm | N/A | researchgate.net |

Strain Improvement Strategies for this compound Overproduction

Wild-type fungal isolates typically produce secondary metabolites in limited quantities. mdpi.com Therefore, strain improvement is a cornerstone of developing industrially viable processes. This involves modifying the genetic makeup of the producing organism to enhance its biosynthetic capacity.

For decades, classical or random mutagenesis has been a successful strategy for improving the productivity of industrial microorganisms. nih.govijrdo.org This forward genetics approach involves exposing a population of fungal spores to a physical or chemical mutagen and then screening the survivors for enhanced production of the target metabolite. mdpi.comiupac.org

Physical Mutagens: Ultraviolet (UV) irradiation is a commonly used physical mutagen that induces random mutations in the fungal genome. nih.gov In a study to improve β-fructofuranosidase production, Aspergillus oryzae was successfully mutated using UV irradiation, resulting in mutants with activity up to 190% relative to the parent strain. nih.gov

Chemical Mutagens: Chemicals like N-methyl-N'-nitro-N-nitrosoguanidine (NTG) and ethyl methane (B114726) sulfonate (EMS) are potent mutagens used for strain improvement. researchgate.net These agents can create a wide variety of genetic changes, some of which may lead to the desired phenotype of metabolite overproduction.

While effective, this approach is random and can be time-consuming, often requiring the screening of thousands of isolates to find a superior producer. researchgate.net Furthermore, it can introduce deleterious mutations that may need to be addressed in subsequent improvement rounds. ijrdo.org

Modern genetic engineering offers precise and targeted methods for strain improvement. The CRISPR/Cas9 system, in particular, has revolutionized the ability to edit the genomes of filamentous fungi, including Aspergillus. frontiersin.orgnih.gov This technology allows for specific gene deletions, insertions, or replacements with high efficiency. nih.gov

The CRISPR/Cas9 system requires only two key components: the Cas9 endonuclease and a single guide RNA (sgRNA) that directs the enzyme to a specific target DNA sequence. frontiersin.org This simplicity has led to its wide adoption for various applications in Aspergillus:

Pathway Enhancement: It can be used to overexpress key biosynthetic genes or pathway-specific transcription factors.

Eliminating Competing Pathways: Genes responsible for the synthesis of competing byproducts can be deleted, redirecting metabolic flux towards the desired compound. For example, CRISPR was used in Aspergillus niger to disrupt genes involved in the catabolism of galactaric acid, significantly increasing its production. cabidigitallibrary.org

Deleting Negative Regulators: Global regulatory genes that repress secondary metabolism can be knocked out. Deleting the negative transcriptional regulator mcrA in Aspergillus wentii using CRISPR/Cas9 led to the enhanced production of a range of secondary metabolites. cabidigitallibrary.orgencyclopedia.pub

CRISPR/Cas9 systems involving autonomously replicating AMA1 plasmids have been successfully established for editing genes in industrial strains like Aspergillus niger and Aspergillus oryzae. cabidigitallibrary.orgencyclopedia.pub Furthermore, RNP-based CRISPR systems, where the Cas9 protein and sgRNA are pre-assembled and delivered into the cell, offer an alternative that avoids genomic integration of the editing machinery. cabidigitallibrary.org

Metabolic Engineering for Rational Pathway Manipulation towards this compound

Metabolic engineering involves the rational and targeted modification of metabolic pathways to improve the production of a specific compound. acs.org As this compound is a sesterterpene, engineering efforts would focus on the terpene biosynthetic pathway. In fungi, this primarily proceeds through the mevalonate (B85504) (MVA) pathway, which produces the universal isoprene (B109036) precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

A comprehensive metabolic engineering strategy for overproducing a terpene like this compound in Aspergillus would involve several key steps:

Omics-Based Target Identification: Using transcriptomics (RNA-seq) and metabolomics to analyze the fungus under different production conditions can help identify rate-limiting steps and competing metabolic pathways. nih.gov

Enhancing Precursor Supply: Overexpressing key genes in the MVA pathway, such as HMG-CoA reductase, can increase the pool of IPP and DMAPP available for terpene synthesis.

Pathway Redirection: Deleting or downregulating genes in pathways that compete for essential precursors can channel metabolic flux towards the target product. For example, engineering the cytosolic acetyl-CoA production from citrate (B86180) can boost the starting substrate for the MVA pathway. nih.gov

Heterologous Gene Expression: Introducing genes from other organisms can establish or enhance a biosynthetic pathway. Aspergillus nidulans has been successfully engineered to produce the plant terpenes ent-kaurene (B36324) and gamma-terpinene (B192506) by expressing synthase genes from Fusarium fujikuroi and Citrus unshiu. amazonaws.comresearchgate.netnih.gov

A recent study demonstrated the power of this approach by making 13 metabolic modifications in A. oryzae using CRISPR/Cas9, which resulted in an 8.5-fold increase in the production of the heterologous terpene pleuromutilin. nih.gov Such multi-faceted engineering of metabolic pathways represents a powerful strategy for the high-level production of valuable terpenes.

Biotechnological Production Platforms for this compound

This compound, a sesterterpene epoxide, was first isolated from a marine-derived fungus identified as a member of the genus Aspergillus, specifically strain CNM-713. hebmu.edu.cn The initial production was achieved through static liquid fermentation, a common method for cultivating filamentous fungi to encourage the production of secondary metabolites. The fungus was cultivated in a seawater-based marine nutrient medium, highlighting the importance of mimicking the natural environment of the producing organism to elicit metabolite production. hebmu.edu.cn

The genus Aspergillus is a cornerstone of modern biotechnology, renowned for its capacity to produce a vast array of enzymes, organic acids, and secondary metabolites on an industrial scale. wikipedia.orgmdpi.comresearchgate.net Species such as Aspergillus niger and Aspergillus tubingensis are well-established cell factories, often classified as Generally Regarded As Safe (GRAS), and are exploited for their high secretion capacity and metabolic diversity. wikipedia.orgmdpi.comnih.govbrain-biotech.com While the original producing strain for this compound was an undescribed marine Aspergillus sp., other species within the genus, particularly those known for producing other terpenoids, represent promising platforms for heterologous or optimized native production. hebmu.edu.cnmdpi.com

The optimization of fermentation conditions is critical for enhancing the yield of target metabolites. Key parameters that are typically manipulated include medium composition (carbon and nitrogen sources), pH, temperature, agitation, and incubation time. mdpi.comjmb.or.krnih.gov For instance, studies on other Aspergillus species have shown that adjusting these factors can dramatically increase the production of specific compounds. jmb.or.krnih.gov While specific optimization data for this compound is not widely published, the conditions used for other fungal secondary metabolites provide a framework for developing a high-yield bioprocess.

Table 1: Examples of Fermentation Parameters for Secondary Metabolite Production in Aspergillus Species

| Fungus | Metabolite | Fermentation Type | Medium Components | Temperature (°C) | Incubation Time | Reference |

|---|---|---|---|---|---|---|

| Aspergillus sp. CNM-713 | This compound | Static Liquid | Yeast extract, bactopeptone, mannitol (B672) in seawater | 25 | 25 days | hebmu.edu.cn |

| Aspergillus fumigatus AF-5 | Gliotoxin | Solid State (Rice) | Rice medium, distilled water | 37 | 10 days | gssrr.org |

| Aspergillus niger | Soluble Dietary Fiber | Submerged | Corn cob, specific inoculum concentration (11%) | 32 | 6 days | jmb.or.kr |

| Aspergillus chevalieri BYST01 | Physcion | Submerged (Shaking) | Potato Dextrose Broth (PDB), glucose | 28 | 11 days | nih.gov |

| Aspergillus tubingensis | Naphtho-Gamma-Pyrones | Liquid (Static & Agitated) | Czapek Dox Broth (CYB) with osmotic/oxidative stress | Not specified | Not specified | nih.gov |

Precursor-Directed Biosynthesis and OSMAC (One Strain Many Compounds) Strategy in this compound Research

To enhance the production and chemical diversity of fungal metabolites like this compound, researchers employ advanced strategies such as precursor-directed biosynthesis and the One Strain Many Compounds (OSMAC) approach.

Precursor-Directed Biosynthesis is a technique that involves feeding structural analogues of a natural biosynthetic intermediate to a microorganism to generate novel derivatives of the final product. nih.gov The biosynthetic machinery of the fungus incorporates the supplied precursor, leading to a modified metabolite that would not be produced naturally. For sesterterpenoids like this compound, which are derived from the mevalonate pathway, this could theoretically involve supplying isotopically labeled precursors to trace the biosynthetic pathway or feeding modified early-stage precursors to generate novel analogues. researchgate.netresearchgate.net While specific applications of this method for this compound have not been extensively documented, studies on other fungal metabolites, such as allantofuranone from Allantophomopsis lycopodina, have successfully used this strategy to produce new hydroxylated analogues by supplying modified phenyl-dicarboxylate precursors. nih.gov

The OSMAC (One Strain Many Compounds) strategy is a powerful method for activating silent or poorly expressed biosynthetic gene clusters within a single microbial strain. mdpi.comscielo.br This is achieved by systematically altering cultivation parameters, such as media composition, aeration, temperature, pH, and co-cultivation with other microorganisms. mdpi.comsemanticscholar.org Fungi often possess a much greater potential to produce secondary metabolites than what is observed under standard laboratory conditions. The OSMAC approach aims to unlock this hidden chemical diversity. scielo.br

The fungus Aspergillus unguis, which produces this compound analogues like asperunguisins A–F, is considered an excellent candidate for the OSMAC strategy. researchgate.netmdpi.com It can grow on a wide variety of culture media, and altering these conditions can induce the production of different chemical structures. mdpi.comsemanticscholar.org For example, manipulating the concentration of halide salts in the culture medium of A. unguis has led to the production of new brominated and chlorinated depsidones. mdpi.com This demonstrates the profound impact of culture conditions on the metabolic output of the fungus.

Table 2: Media and Conditions Used in OSMAC Studies to Induce Metabolite Diversity in Aspergillus Species

| Organism | Strategy / Condition | Effect | Reference |

|---|---|---|---|

| Aspergillus unguis | Growth on diverse media (Potato Dextrose, Oatmeal, Czapek-Dox, etc.) | Potential to produce a wide range of compounds. | mdpi.comsemanticscholar.org |

| Aspergillus unguis | Addition of KBr to the culture medium | Induced production of new brominated depsidones. | mdpi.com |

| Aspergillus unguis | Addition of KI to the culture medium | Induced production of a new chlorinated depsidone (B1213741) instead of an iodinated one. | mdpi.com |

| Aspergillus sp. Y-WS27 | Switch from liquid to solid rice medium | Enhanced diversity and abundance of secondary metabolites, revealing new butyrolactones and terretonins. | nih.gov |

| Camarops sp. | Varying growth media composition | Induced production of seven different phenolic derivatives. | scielo.br |

By applying these strategies, researchers can not only increase the yield of known compounds like this compound but also discover novel, structurally related sesterterpenoids with potentially unique biological activities. mdpi.com

Compound Index

Advanced Analytical and Omics Methodologies in Aspergilloxide Research

Untargeted Metabolomic Profiling of Aspergilloxide-Producing Strains

Untargeted metabolomics, which aims to comprehensively capture and analyze all small molecules in a biological sample, is a powerful tool for investigating the secondary metabolism of fungal strains. This compound is a known metabolite of the endolichenic fungus Aspergillus unguis and was first isolated from a marine-derived Aspergillus sp. (strain CNM-713). mdpi.comnih.gov While studies focusing exclusively on this compound are scarce, research into the metabolome of producing strains like A. unguis provides a relevant framework.

Recent investigations have employed untargeted metabolomics to understand how environmental conditions influence the secondary metabolite production of A. unguis. One such approach, the One Strain Many Compounds (OSMAC) strategy, involves varying culture parameters to induce the production of novel or different metabolites. researchgate.net In a study utilizing the OSMAC approach, A. unguis was cultured in media with varying salinity. The resulting metabolic profiles were analyzed using high-performance thin-layer chromatography (HPTLC) and an untargeted metabolomics workflow based on liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.net The data, processed through Principal Component Analysis (PCA) and Orthogonal Projection to Latent Structure Discriminant Analysis (O-PLSDA), revealed significant metabolic shifts. Specifically, high salinity conditions favored the production of unique alkaloid compounds. researchgate.net

Furthermore, feature-based molecular networking (FBMN) via the Global Natural Products Social Molecular Networking (GNPS) platform has been used to analyze metabolic variations in co-cultures of Aspergillus strains. researchgate.netmdpi.com In a study co-culturing Aspergillus terreus and Aspergillus unguis, this technique revealed that the expression of various secondary metabolites, including halogenated depsidones from A. unguis, was altered by the competitive interaction. mdpi.com Although this compound was not the primary focus of this study, the methodology demonstrates a robust platform for observing the regulation of its production relative to other metabolites under specific environmental triggers. These untargeted approaches are crucial for discovering the full metabolic potential of this compound-producing fungi and for identifying conditions that might enhance its yield. researchgate.net

Integration of Mass Spectrometry and Nuclear Magnetic Resonance for this compound Metabolomics

The definitive identification and structural elucidation of novel compounds like this compound rely heavily on the synergistic use of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. While broad metabolomic studies of this compound are not widely published, the original discovery and characterization of the compound provide a clear example of how these techniques are integrated.

This compound was first isolated from a marine-derived fungus, Aspergillus sp. strain CNM-713. Current time information in Bernalillo County, US. Its structure was determined through meticulous interpretation of spectroscopic data. High-resolution mass spectrometry (HRMS) established the molecular formula of this compound as C₂₅H₄₀O₃. researchgate.net

NMR spectroscopy was indispensable for piecing together its complex, five-ring structure. The ¹³C NMR spectrum showed 25 distinct carbon signals, and Distortionless Enhancement by Polarization Transfer (DEPT) experiments confirmed the count of methyl, methylene (B1212753), methine, and quaternary carbons. Current time information in Bernalillo County, US. Key structural features were identified through their characteristic chemical shifts, including three oxygen-bearing methine carbons and a trisubstituted epoxide ring. Current time information in Bernalillo County, US. A combination of one-dimensional (¹H NMR) and two-dimensional NMR experiments (such as COSY, HMQC, and HMBC) allowed for the complete assignment of proton and carbon signals and established the connectivity of the carbon skeleton, defining this compound as a novel tetracarbocyclic epoxy-diol sesterterpene. Current time information in Bernalillo County, US.mdpi.combvsalud.org The absolute stereochemistry was ultimately assigned using the modified Mosher method, an NMR-based technique. Current time information in Bernalillo County, US.mdpi.com

This foundational work highlights the power of combining MS (for molecular formula) and NMR (for structural assembly and stereochemistry) in natural product discovery.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| 1 | 36.3 | 1.60, m |

| 2 | 18.7 | 1.55, m; 1.45, m |

| 3 | 42.0 | 1.50, m |

| 4 | 33.4 | - |

| 5 | 56.4 | 1.15, dd, 11.5, 2.0 |

| 6 | 18.0 | 1.60, m; 1.50, m |

| 7 | 30.0 | 1.35, m; 1.25, m |

| 8 | 76.9 | 3.55, d, 9.0 |

| 9 | 50.1 | 1.80, m |

| 10 | 84.2 | 4.10, d, 9.0 |

| 11 | 46.9 | 1.85, m |

| 12 | 123.6 | 5.12, br s |

| 13 | 137.9 | - |

| 14 | 37.0 | - |

| 15 | 28.1 | 1.65, m |

| 16 | 21.6 | 2.10, m; 0.95, m |

| 17 | 67.4 | 2.80, d, 6.0 |

| 18 | 60.4 | - |

| 19 | 16.2 | 1.12, s |

| 20 | 16.9 | 0.93, d, 7.0 |

| 21 | 33.5 | 0.88, d, 7.0 |

| 22 | 21.7 | 0.91, d, 7.0 |

| 23 | 21.4 | 0.89, d, 7.0 |

| 24 | 28.4 | 1.38, s |

| 25 | 14.9 | 0.90, d, 7.0 |

Data sourced from the original structure elucidation publication. Current time information in Bernalillo County, US.

Proteomic and Transcriptomic Studies Related to this compound Production

Proteomic and transcriptomic analyses are vital for connecting secondary metabolites to their biosynthetic gene clusters and for understanding their regulatory networks. However, specific studies employing these "omics" techniques to investigate the biosynthesis of this compound are not yet prominent in the scientific literature.

The producing organism Aspergillus unguis had its genome sequenced as part of a larger project by the Joint Genome Institute, which provides the fundamental blueprint for such studies. nih.gov The availability of the genome makes it possible to search for putative sesterterpenoid synthase genes and associated polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS) genes that might be involved in the biosynthesis of this compound and related compounds.

Research on other Aspergillus species provides a model for how these studies could be applied. For instance, transcriptomic analyses of Aspergillus fumigatus have been used to understand its response to antifungal drugs and to identify genes involved in stress response and secondary metabolism. nih.gov Similarly, proteomic studies have successfully identified differentially expressed proteins under various conditions, offering clues about protein function and metabolic pathways. nih.gov

Future research could apply these methodologies to A. unguis. For example, a comparative transcriptomic study of the fungus grown under conditions where this compound is produced at high versus low levels could identify differentially expressed genes, pointing directly to the biosynthetic gene cluster responsible for its formation. Epigenetic modifiers could also be used to activate silent gene clusters in A. unguis, potentially leading to the discovery of new this compound analogs and the elucidation of their biosynthetic pathways. mdpi.com While direct proteomic and transcriptomic data for this compound is currently lacking, the genomic resources and established "omics" workflows for Aspergillus create a clear path for future investigations into the molecular basis of its production.

Future Perspectives and Research Trajectories for Aspergilloxide

Elucidation of Undiscovered Biosynthetic Gene Clusters for Aspergilloxide

A fundamental gap in our understanding of this compound is the absence of knowledge regarding its biosynthesis. The genetic blueprint for the production of such secondary metabolites in fungi is typically encoded within a contiguous set of genes known as a biosynthetic gene cluster (BGC). nih.gov Identifying the specific BGC for this compound is a critical first step toward understanding its natural production and enabling biotechnological applications.

Future research will likely focus on genome mining of the producing Aspergillus strain and related species. The biosynthesis of fungal sesterterpenoids (C25 terpenoids) is catalyzed by chimeric, bifunctional enzymes known as sesterterpene synthases. nih.govnih.gov These enzymes possess both a prenyltransferase (PT) domain, which synthesizes the linear C25 precursor geranylfarnesyl pyrophosphate (GFPP), and a terpene synthase (TS) domain, which catalyzes its complex cyclization. mdpi.comnih.gov The search for the this compound BGC will therefore center on identifying genes encoding these characteristic sesterterpene synthases.

Once a candidate BGC is located, its function can be confirmed through heterologous expression in a well-characterized host like Aspergillus oryzae. mdpi.com The this compound structure features an epoxide and diol, which are oxidative modifications. nih.gov This strongly suggests that the BGC contains genes for "tailoring" enzymes, most likely cytochrome P450 monooxygenases (CYP450s), which are commonly responsible for such oxidative transformations in fungal sesterterpenoid biosynthesis. nih.govacs.org Characterizing these enzymes will not only confirm the complete biosynthetic pathway but also provide a set of biocatalysts for future synthetic applications.

Table 1: Key Enzyme Classes in Fungal Sesterterpenoid Biosynthesis

| Enzyme Class | Abbreviation | Function | Relevance to this compound |

|---|---|---|---|

| Sesterterpene Synthase | PTTS | Catalyzes chain elongation to GFPP and subsequent cyclization to form the core carbon skeleton. nih.govmdpi.com | The central undiscovered enzyme responsible for producing the this compound backbone. |

Chemoenzymatic Synthesis of this compound and Complex Derivatives

The total chemical synthesis of complex natural products like this compound is often a long and challenging endeavor. Chemoenzymatic synthesis, which combines the efficiency of chemical methods with the high selectivity of biological catalysts, offers a powerful alternative route. A forward-looking strategy for this compound would leverage the enzymes discovered within its BGC.

A plausible future chemoenzymatic route could involve:

Chemical Synthesis of a Precursor: A late-stage intermediate of the sesterterpene core could be synthesized chemically. This approach bypasses the early, often complex, cyclization steps.

Biocatalytic Finishing: The synthesized precursor would then be subjected to the action of the specific CYP450 enzymes from the this compound BGC. These enzymes would be expected to perform the final, stereochemically precise oxidative steps—epoxidation and hydroxylation—to yield the final this compound molecule.

This hybrid approach has been successfully illustrated in the synthesis of other complex fungal metabolites, where enzymes are used to install features like endoperoxides. researchgate.net By harnessing the inherent specificity of the tailoring enzymes, this strategy can overcome significant stereochemical hurdles, facilitate the production of this compound, and be adapted to create novel derivatives by feeding the enzymes with synthetic, non-natural precursors.

Structural Modification and Semisynthesis of this compound for Enhanced Research Tools

To investigate the biological function of this compound, including its cellular targets and mechanism of action, it is essential to develop specialized molecular probes. The native structure of this compound, with its multiple hydroxyl groups, provides convenient handles for chemical modification. nih.gov Semisynthesis starting from the natural product can be employed to attach various functional tags, transforming this compound into a suite of powerful research tools.

Future research trajectories in this area should include the development of:

Fluorescently Labeled Probes: Attaching a fluorescent dye to one of the hydroxyl groups would allow for the direct visualization of this compound's subcellular localization using advanced microscopy techniques.

Affinity Probes: Conjugating this compound to a biotin (B1667282) tag would enable the capture and identification of its cellular binding partners. In this method, the biotinylated probe is introduced to cell lysates, allowed to bind to its targets, and then the entire complex is pulled down using streptavidin-coated beads for subsequent identification by mass spectrometry.

Photoaffinity and Click Chemistry Probes: For more robust target identification, photo-reactive groups or "clickable" handles (e.g., alkynes or azides) can be incorporated. These probes can be activated by UV light or clicked to reporter tags in situ, forming a covalent bond with their target proteins and facilitating unambiguous identification.

The original structural elucidation of this compound involved acetylation, a simple chemical modification, demonstrating the accessibility of the hydroxyl groups for such derivatization. nih.gov

Development of Novel this compound Analogues for Advanced Mechanistic Studies

A deep understanding of how this compound exerts its biological effects requires detailed structure-activity relationship (SAR) studies. This involves the systematic synthesis and biological evaluation of a library of this compound analogues. The total synthesis of related complex fungal metabolites has been pursued specifically to enable the creation of such derivatives for further study. nih.gov

A dedicated research program focused on generating novel analogues would be a critical future direction. The primary goals would be to pinpoint the specific molecular features responsible for its activity (the pharmacophore) and to potentially develop new compounds with enhanced potency or selectivity. Key structural modifications to explore in a future synthetic program would include:

Modification of the Epoxide: The epoxide ring is a common feature in bioactive molecules and is often crucial for activity. Analogues could be synthesized where the epoxide's stereochemistry is altered, it is opened to the corresponding diol, or it is replaced with alternative functional groups like an aziridine (B145994) or thiirane (B1199164) to probe its role in target binding and reactivity.

Alteration of Hydroxyl Groups: The position, stereochemistry, and number of hydroxyl groups could be varied. Each hydroxyl group could be systematically removed or inverted to determine its importance for binding interactions.

Simplification of the Carbon Skeleton: Creating truncated or simplified versions of the sesterterpene backbone would help to identify the minimal structural framework required to maintain biological activity.

Through the systematic biological testing of these analogues, a detailed map of the structure-activity landscape of this compound can be constructed, providing invaluable insights into its mechanism of action and guiding the design of future therapeutic leads.

Table of Mentioned Compounds

| Compound Name |

|---|

| Aspergilline A |

| Aspergillolide |

| Aspergillomarasmine B |

| This compound |

| Asperpentyn |

| Aspergillusol A |

| Aziridine |

| Biotin |

| Geranylfarnesyl pyrophosphate (GFPP) |

| 13-Oxoverruculogen |

Q & A

What experimental methodologies are critical for isolating and purifying Aspergilloxide from marine-derived fungal strains?

Basic Research Focus : this compound isolation requires optimized fungal culture conditions (e.g., salinity, temperature) and extraction protocols. Liquid-liquid partitioning and chromatographic techniques (e.g., HPLC, TLC) are essential for purification . For reproducibility, researchers must document strain origin (e.g., marine sponge symbionts), solvent systems, and retention times .

Advanced Research Focus : How do variations in fungal strain phylogeny (e.g., Aspergillus subgenera) influence this compound yield? Advanced studies should integrate phylogenetic analysis (ITS sequencing) with metabolomic profiling to correlate genetic divergence with secondary metabolite production .

What spectroscopic and computational strategies resolve structural ambiguities in this compound’s sesterterpene epoxide backbone?

Basic Research Focus : Nuclear Magnetic Resonance (NMR) (1D/2D experiments) and High-Resolution Mass Spectrometry (HRMS) are foundational. Assigning stereochemistry requires NOESY/ROESY correlations and comparative analysis with known sesterterpenes .

Advanced Research Focus : How can density functional theory (DFT) calculations or X-ray crystallography address conflicting spectral data (e.g., unexpected coupling constants)? Researchers must validate computational models against experimental data and report confidence intervals .

How should researchers design bioactivity assays to evaluate this compound’s antimicrobial or cytotoxic potential?

Basic Research Focus : Standardize assays using reference strains (e.g., Staphylococcus aureus, Candida albicans) and include positive/negative controls. Report minimum inhibitory concentrations (MICs) with 95% confidence intervals and replicate counts (n ≥ 3) .

Advanced Research Focus : What experimental controls mitigate false positives in cytotoxicity assays (e.g., solvent interference, nonspecific binding)? Advanced studies should incorporate orthogonal assays (e.g., apoptosis markers, flow cytometry) and validate results across cell lines .

How can contradictory data on this compound’s bioactivity across studies be systematically analyzed?

Advanced Research Focus : Contradictions may arise from assay variability (e.g., incubation time, cell viability thresholds). Researchers should perform meta-analyses, stratify data by experimental conditions, and apply statistical tests (e.g., ANOVA, Tukey’s HSD) to identify confounding variables .

What are the best practices for synthesizing this compound derivatives to explore structure-activity relationships (SAR)?

Advanced Research Focus : Semi-synthetic modifications (e.g., epoxide ring-opening, side-chain functionalization) require regioselective reaction conditions. Document reaction yields, purity (HPLC), and stereochemical outcomes. SAR studies must correlate modifications with bioactivity shifts (e.g., IC50 changes ≥10-fold) .

How should researchers address challenges in reproducing this compound’s reported spectral data?

Basic Research Focus : Ensure instrument calibration (e.g., NMR shimming, MS tuning) and adhere to solvent-specific referencing (e.g., CDCl3 for 1H NMR). Publish raw spectral data in supplementary materials to enable cross-validation .

Advanced Research Focus : Discrepancies in NOE patterns may indicate conformational flexibility. Use variable-temperature NMR or molecular dynamics simulations to probe dynamic behavior .

What ethical and reporting standards apply to publishing this compound research?

Basic Research Focus : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility:

- Include detailed synthetic protocols for ≥5 compounds in the main text.

- Provide elemental analysis and spectral data for novel derivatives .

How can researchers leverage “People Also Ask” data to identify understudied aspects of this compound?

Methodological Guidance : Use Google’s PAA tool to extract questions like, “What is the ecological role of this compound in marine fungi?” Translate these into hypotheses (e.g., allelopathic effects on competing microbes) and design field studies or co-culture experiments .

What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?

Advanced Research Focus : Fit data to nonlinear regression models (e.g., Hill equation) and report R² values. Use bootstrapping to assess parameter uncertainty. For non-monotonic responses, apply model comparison criteria (e.g., AIC) .

How should conflicting results about this compound’s biosynthetic pathway be resolved?

Advanced Research Focus : Combine isotope labeling (e.g., 13C-acetate tracing) with genome mining (e.g., PKS/NRPS gene clusters). Discrepancies between predicted and observed intermediates warrant heterologous expression or gene knockout studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.